Zirconium DI-N-butoxide (bis-2,4-pentanedionate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) is a metal-organic compound that serves as a precursor for zirconium-based materials. It is commonly used in the preparation of nanoparticles, coatings, and thin films containing zirconium dioxide (ZrO2). The compound is known for its high purity and stability, making it suitable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) can be synthesized through the reaction of zirconium tetrachloride with butanol and acetylacetone. The reaction typically occurs in a non-aqueous solvent such as toluene or 1-butanol. The process involves the following steps:

- Dissolution of zirconium tetrachloride in the solvent.

- Addition of butanol to form zirconium butoxide.

- Introduction of acetylacetone to form the final product.

Industrial Production Methods

Industrial production of zirconium DI-N-butoxide (bis-2,4-pentanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) undergoes various chemical reactions, including:

Hydrolysis: Reaction with water to form zirconium dioxide and butanol.

Thermal Decomposition: Heating the compound to decompose it into zirconium dioxide and organic by-products.

Ligand Exchange: Substitution of the butoxide or acetylacetonate ligands with other ligands.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Thermal Decomposition: High temperatures, typically above 150°C.

Ligand Exchange: Various ligands such as carboxylates, phosphates, or other alkoxides.

Major Products Formed

Hydrolysis: Zirconium dioxide (ZrO2) and butanol.

Thermal Decomposition: Zirconium dioxide (ZrO2) and organic by-products.

Ligand Exchange: New zirconium complexes with different ligands

Scientific Research Applications

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of zirconium-based nanoparticles and thin films.

Biology: Employed in the preparation of biocompatible coatings for medical implants.

Medicine: Utilized in drug delivery systems and diagnostic imaging.

Industry: Applied in the production of high-performance ceramics, catalysts, and electronic materials

Mechanism of Action

The mechanism of action of zirconium DI-N-butoxide (bis-2,4-pentanedionate) involves the formation of zirconium dioxide through hydrolysis or thermal decomposition. The zirconium dioxide produced acts as a catalyst or structural material in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Similar Compounds

- Zirconium tetrachloride

- Zirconium nitrate

- Zirconium acetate

- Zirconium propoxide

Uniqueness

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) is unique due to its high stability and purity, making it suitable for applications requiring precise control over material properties. Unlike other zirconium compounds, it offers a balance between reactivity and stability, allowing for versatile use in various scientific and industrial fields .

Biological Activity

Zirconium DI-N-butoxide (bis-2,4-pentanedionate), with the chemical formula C18H36O6Zr, is a coordination compound that exhibits significant biological activity due to its unique chemical structure and properties. This article delves into its biological interactions, particularly focusing on its catalytic capabilities, cytotoxic effects, and potential applications in medical and environmental fields.

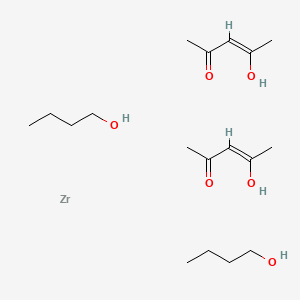

Chemical Structure and Properties

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) consists of two n-butoxide groups and two 2,4-pentanedionate ligands. This dual ligand system enhances the compound's solubility and stability compared to simpler zirconium alkoxides. The chelating nature of the bis-2,4-pentanedionate ligands allows for the formation of stable complexes that are crucial for its biological activity.

Biological Activity Overview

The biological activity of Zirconium DI-N-butoxide can be categorized into several key areas:

- Catalytic Activity : The compound has been shown to exhibit catalytic properties in various reactions, including biomass conversion processes. It serves as a Lewis acid catalyst in reactions such as sugar isomerization and the synthesis of valuable chemicals like lactic acid .

- Cytotoxicity : Studies have indicated that zirconium compounds can inhibit the growth of cancer cells. For instance, zirconium oxide nanoparticles demonstrated cytotoxic effects on MCF-7 breast cancer cell lines in a dose-dependent manner . This suggests potential applications in cancer therapy.

- Antimicrobial Properties : Recent research has highlighted the antimicrobial potential of zirconium-based compounds. Zirconium magnetic nanocomposites showed significant antibacterial and antifungal activities, indicating their usefulness in preventing infections and as antimicrobial agents .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the effects of zirconium oxide nanoparticles on MCF-7 cell lines. The results revealed a dose-dependent inhibition of cell growth, suggesting that zirconium compounds could be developed into anticancer drugs. The half-maximal effective concentration (EC50) was determined to be 13.96 mg/mL for nanoparticles, indicating a significant potential for therapeutic applications .

Case Study 2: Antimicrobial Applications

Research conducted on zirconium magnetic nanocomposites demonstrated their efficacy against various bacterial strains. The nanocomposites were synthesized and tested for their antibacterial activity, showing promising results that could lead to new applications in antimicrobial drug delivery systems .

Comparative Analysis with Other Zirconium Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Zirconium Tetra-n-butoxide | C16H36O4Zr | Highly reactive; used in sol-gel processes |

| Zirconium Acetylacetonate | C15H21O4Zr | Known for stability; used in organic synthesis |

| Zirconium Propoxide | C12H27O3Zr | Less sterically hindered; used in polymerization |

| Zirconium DI-N-butoxide (bis-2,4-pentanedionate) | C18H36O6Zr | Enhanced solubility and stability; dual ligand system |

The dual ligand system of Zirconium DI-N-butoxide (bis-2,4-pentanedionate) provides it with unique properties that enhance its reactivity and stability compared to other zirconium alkoxides. This characteristic is particularly advantageous in catalytic applications.

Toxicological Considerations

While zirconium compounds exhibit beneficial biological activities, there are also concerns regarding their toxicity. Prolonged exposure to zirconium compounds can lead to granulomatous lesions in the lungs or skin. Acute toxicity studies indicate that while zirconium DI-N-butoxide shows low acute toxicity levels, caution should be exercised due to potential chronic effects associated with long-term exposure .

Properties

CAS No. |

62905-51-5 |

|---|---|

Molecular Formula |

C18H36O6Zr |

Molecular Weight |

439.7 g/mol |

IUPAC Name |

butan-1-ol;(Z)-4-hydroxypent-3-en-2-one;zirconium |

InChI |

InChI=1S/2C5H8O2.2C4H10O.Zr/c2*1-4(6)3-5(2)7;2*1-2-3-4-5;/h2*3,6H,1-2H3;2*5H,2-4H2,1H3;/b2*4-3-;;; |

InChI Key |

RZCHFRSUMDAOAH-VGKOASNMSA-N |

Isomeric SMILES |

CCCCO.CCCCO.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |

Canonical SMILES |

CCCCO.CCCCO.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.